![molecular formula C12H11ClN2 B6330154 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% CAS No. 1314987-42-2](/img/structure/B6330154.png)
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%
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Overview
Description
5-(4-Chloro-2-methylphenyl)pyridin-2-amine (5-CMPPA) is a chemical compound with a wide range of applications in scientific research. It is an amine derivative of pyridine, a heterocyclic aromatic organic compound. 5-CMPPA is a white crystalline solid with a melting point of 153-155°C and a boiling point of 240-242°C. It is soluble in water and ethanol and is used as a reagent in organic synthesis.
Scientific Research Applications
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% has a wide range of applications in scientific research. It is used as a reagent in organic synthesis reactions, such as the synthesis of pyridine derivatives and the preparation of heterocyclic compounds. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is used as a catalyst in the synthesis of pharmaceuticals and agrochemicals. It is also used in the synthesis of polymers, such as polyurethanes, and in the preparation of dyes and pigments.
Mechanism of Action
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% acts as a catalyst in organic synthesis reactions by forming a Schiff base with the reactants. This reaction is followed by the reduction of the Schiff base with sodium borohydride to yield 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%. The product of the reaction is then used as a reagent in further organic synthesis reactions.
Biochemical and Physiological Effects
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is not known to have any direct biochemical or physiological effects on the human body. However, it is possible that compounds synthesized using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% may have such effects. Therefore, it is important to ensure that compounds synthesized using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% are tested for safety before use.
Advantages and Limitations for Lab Experiments
The main advantage of using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in lab experiments is its versatility. It can be used as a reagent in a wide range of organic synthesis reactions, making it a valuable tool for scientists. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is relatively easy to synthesize and is relatively stable, making it suitable for long-term storage. However, there are some limitations to using 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in lab experiments. It is not soluble in organic solvents, making it difficult to use in certain organic synthesis reactions. In addition, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% is sensitive to air and light, making it necessary to store it in an airtight container in a cool, dark place.
Future Directions
There are several potential future directions for the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% in scientific research. One potential direction is the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% as a catalyst in the synthesis of new pharmaceuticals and agrochemicals. Another potential direction is the use of 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% as a reagent in the synthesis of polymers, such as polyurethanes. Finally, 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% could be used as a reagent in the preparation of dyes and pigments for use in the textile and paper industries.
Synthesis Methods
5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95% can be synthesized in two steps. The first step involves the condensation of 4-chloro-2-methylphenol and pyridine-2-carboxaldehyde to form a Schiff base. This reaction is carried out in an alkaline medium, such as aqueous sodium hydroxide, and is followed by the reduction of the Schiff base with sodium borohydride to yield 5-(4-Chloro-2-methylphenyl)pyridin-2-amine, 95%.
properties
IUPAC Name |
5-(4-chloro-2-methylphenyl)pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-8-6-10(13)3-4-11(8)9-2-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMIKKVRGXNVPIG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C2=CN=C(C=C2)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.68 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(4-Chloro-2-methylphenyl)pyridin-2-amine |
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